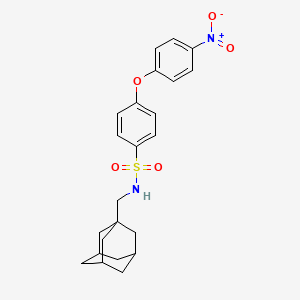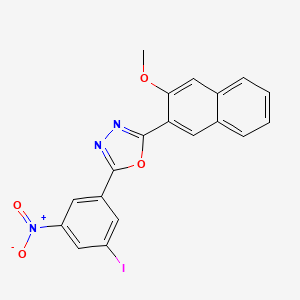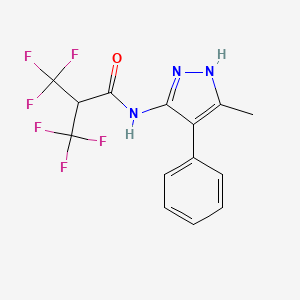
N-(1-adamantylmethyl)-4-(4-nitrophenoxy)benzenesulfonamide
Descripción general
Descripción
N-(1-adamantylmethyl)-4-(4-nitrophenoxy)benzenesulfonamide, also known as ADAMTS-5 inhibitor, is a chemical compound that has been widely studied for its potential use in treating various diseases. ADAMTS-5 is an enzyme that plays a crucial role in the degradation of cartilage in joints, which is associated with the development of osteoarthritis. Therefore, ADAMTS-5 inhibitors have been considered as a potential treatment for osteoarthritis and other related diseases.
Mecanismo De Acción
The mechanism of action of N-(1-adamantylmethyl)-4-(4-nitrophenoxy)benzenesulfonamide inhibitors involves the inhibition of the N-(1-adamantylmethyl)-4-(4-nitrophenoxy)benzenesulfonamide enzyme, which is responsible for the degradation of cartilage in joints. By inhibiting this enzyme, N-(1-adamantylmethyl)-4-(4-nitrophenoxy)benzenesulfonamide inhibitors can reduce cartilage degradation and improve joint function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-adamantylmethyl)-4-(4-nitrophenoxy)benzenesulfonamide inhibitors have been extensively studied in animal models and cell cultures. In animal models of osteoarthritis, N-(1-adamantylmethyl)-4-(4-nitrophenoxy)benzenesulfonamide inhibitors have been shown to reduce cartilage degradation and improve joint function. Furthermore, N-(1-adamantylmethyl)-4-(4-nitrophenoxy)benzenesulfonamide inhibitors have also been shown to reduce tumor growth and improve cardiovascular function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(1-adamantylmethyl)-4-(4-nitrophenoxy)benzenesulfonamide inhibitors in lab experiments is their specificity for the N-(1-adamantylmethyl)-4-(4-nitrophenoxy)benzenesulfonamide enzyme. This allows researchers to selectively target the enzyme without affecting other enzymes or biological processes. However, one of the limitations of using N-(1-adamantylmethyl)-4-(4-nitrophenoxy)benzenesulfonamide inhibitors in lab experiments is their potential toxicity and side effects, which can limit their use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of N-(1-adamantylmethyl)-4-(4-nitrophenoxy)benzenesulfonamide inhibitors. One of the main areas of focus is the development of more potent and selective inhibitors that can be used in clinical trials. Furthermore, researchers are also studying the potential use of N-(1-adamantylmethyl)-4-(4-nitrophenoxy)benzenesulfonamide inhibitors in combination with other therapies for the treatment of osteoarthritis and other related diseases. Additionally, researchers are also studying the potential use of N-(1-adamantylmethyl)-4-(4-nitrophenoxy)benzenesulfonamide inhibitors in other diseases such as cancer and cardiovascular diseases.
Aplicaciones Científicas De Investigación
N-(1-adamantylmethyl)-4-(4-nitrophenoxy)benzenesulfonamide inhibitors have been extensively studied for their potential use in treating osteoarthritis and other related diseases. In preclinical studies, N-(1-adamantylmethyl)-4-(4-nitrophenoxy)benzenesulfonamide inhibitors have been shown to reduce cartilage degradation and improve joint function in animal models of osteoarthritis. Furthermore, N-(1-adamantylmethyl)-4-(4-nitrophenoxy)benzenesulfonamide inhibitors have also been studied for their potential use in treating other diseases such as cancer and cardiovascular diseases.
Propiedades
IUPAC Name |
N-(1-adamantylmethyl)-4-(4-nitrophenoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5S/c26-25(27)19-1-3-20(4-2-19)30-21-5-7-22(8-6-21)31(28,29)24-15-23-12-16-9-17(13-23)11-18(10-16)14-23/h1-8,16-18,24H,9-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNPZBPECWCFSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNS(=O)(=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-dichloro-N-{[(5-methyl-1H-pyrazol-3-yl)amino]carbonyl}benzamide](/img/structure/B4297792.png)
![2,4-difluorophenyl {[(5-methylisoxazol-3-yl)amino]carbonyl}sulfamate](/img/structure/B4297798.png)
![ethyl 5-(anilinocarbonyl)-4-methyl-2-{[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]amino}thiophene-3-carboxylate](/img/structure/B4297802.png)
![5-(3-chlorophenyl)-3-(3,5-dichloro-2-hydroxyphenyl)-1-isobutyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B4297812.png)
![2-{[2-chloro-4-(trifluoromethyl)phenyl]sulfonyl}-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]acetamide](/img/structure/B4297819.png)



![1-nitro-10-(4-nitrobenzyl)-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4297858.png)

![2-{[(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)methyl]thio}-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline](/img/structure/B4297864.png)
![N-[2-(1-adamantyl)ethyl]-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B4297866.png)
![N-(1-adamantylmethyl)-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B4297882.png)
![3-({[2-(1-adamantyl)ethyl]amino}sulfonyl)-N-(3-nitrophenyl)benzamide](/img/structure/B4297886.png)